molecular formula C8H8FNO3 B2909986 2-Fluoro-3-methyl-5-nitroanisole CAS No. 1804495-50-8

2-Fluoro-3-methyl-5-nitroanisole

Cat. No.: B2909986
CAS No.: 1804495-50-8
M. Wt: 185.154
InChI Key: SARISLZDDWBROA-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-5-nitroanisole is an organic compound with the molecular formula C8H8FNO3 It is a derivative of anisole, characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methyl-5-nitroanisole typically involves a multi-step process starting from commercially available precursors. One common method includes the nitration of 2-fluoro-3-methylphenol to introduce the nitro group, followed by methylation to form the anisole derivative. The reaction conditions often involve the use of nitric acid and sulfuric acid for nitration, and methyl iodide or dimethyl sulfate for methylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methyl-5-nitroanisole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed:

    Nucleophilic Substitution: Formation of various substituted anisoles.

    Reduction: Formation of 2-fluoro-3-methyl-5-aminoanisole.

    Oxidation: Formation of 2-fluoro-3-methyl-5-nitrobenzoic acid.

Scientific Research Applications

2-Fluoro-3-methyl-5-nitroanisole has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

    Material Science: Used in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-nitroanisole depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism would involve interaction with biological targets, potentially affecting specific pathways or receptors.

Comparison with Similar Compounds

  • 2-Fluoroanisole
  • 3-Methyl-5-nitroanisole
  • 2-Fluoro-5-nitroanisole

Comparison: 2-Fluoro-3-methyl-5-nitroanisole is unique due to the simultaneous presence of fluorine, methyl, and nitro groups on the anisole ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

2-Fluoro-3-methyl-5-nitroanisole is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H10FN2O3 and a molecular weight of 202.18 g/mol. The presence of fluorine, methyl, and nitro groups on the anisole ring contributes to its distinct chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Nitration of 2-Fluoro-3-methylphenol : This step introduces the nitro group using a mixture of nitric acid and sulfuric acid.
  • Methylation : The introduction of the methoxy group is achieved using methyl iodide or dimethyl sulfate.

These reactions are conducted under controlled conditions to optimize yield and purity, often employing advanced purification techniques for industrial-scale production.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains.
  • Herbicidal Potential : Research indicates potential use in agricultural applications as a herbicide, with studies evaluating its effects on plant growth and weed control .
  • Pharmaceutical Applications : Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

The mechanism of action for this compound varies depending on its application:

  • Inhibition of Enzymatic Activity : The nitro group may participate in redox reactions, influencing enzymatic pathways.
  • Interaction with Biological Targets : It may bind to specific receptors or enzymes, altering their activity and affecting metabolic pathways.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at concentrations above 50 µg/mL.
  • Herbicidal Evaluation :
    • In trials with Arabidopsis thaliana, this compound showed moderate inhibition of growth at concentrations ranging from 10 to 100 ppm, indicating potential as an agricultural herbicide .

Data Tables

Study FocusTarget OrganismConcentration (ppm)Observed Effect
Antimicrobial ActivityE. coli50Significant inhibition
Antimicrobial ActivityS. aureus50Significant inhibition
Herbicidal EvaluationArabidopsis thaliana10 - 100Moderate growth inhibition

Comparison with Similar Compounds

A comparative analysis highlights the unique properties of this compound against similar compounds:

CompoundKey FeaturesBiological Activity
2-FluoroanisoleLacks nitro groupLimited antimicrobial activity
3-Methyl-5-nitroanisoleSimilar structure but different substituentsModerate herbicidal properties
2-Fluoro-5-nitroanisoleDifferent positioning of functional groupsVarying biological effects

Properties

IUPAC Name

2-fluoro-1-methoxy-3-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5-3-6(10(11)12)4-7(13-2)8(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARISLZDDWBROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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